molecular formula C21H40N2Na2O8S B15193914 1H-Imidazolium, 1-(2-(carboxymethoxy)ethyl)-4,5-dihydro-3-(2-hydroxy-3-sulfopropyl)-2-undecyl-, hydroxide, disodium salt CAS No. 70892-78-3

1H-Imidazolium, 1-(2-(carboxymethoxy)ethyl)-4,5-dihydro-3-(2-hydroxy-3-sulfopropyl)-2-undecyl-, hydroxide, disodium salt

Cat. No.: B15193914
CAS No.: 70892-78-3
M. Wt: 526.6 g/mol
InChI Key: MXXMQMMJMQHOJZ-UHFFFAOYSA-L
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Description

1H-Imidazolium, 1-(2-(carboxymethoxy)ethyl)-4,5-dihydro-3-(2-hydroxy-3-sulfopropyl)-2-undecyl-, hydroxide, disodium salt is a complex organic compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields such as chemistry, biology, and industry due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazolium, 1-(2-(carboxymethoxy)ethyl)-4,5-dihydro-3-(2-hydroxy-3-sulfopropyl)-2-undecyl-, hydroxide, disodium salt typically involves multi-step organic reactions. The process may start with the preparation of the imidazole ring, followed by the introduction of various functional groups through substitution reactions. Common reagents used in these reactions include alkyl halides, carboxylic acids, and sulfonic acids. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis process and ensure consistency.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazolium, 1-(2-(carboxymethoxy)ethyl)-4,5-dihydro-3-(2-hydroxy-3-sulfopropyl)-2-undecyl-, hydroxide, disodium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

    Substitution: The imidazolium ring can participate in nucleophilic or electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl or aryl groups into the imidazolium ring.

Scientific Research Applications

1H-Imidazolium, 1-(2-(carboxymethoxy)ethyl)-4,5-dihydro-3-(2-hydroxy-3-sulfopropyl)-2-undecyl-, hydroxide, disodium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.

    Biology: The compound can act as a biological probe or a drug delivery agent due to its ability to interact with biological molecules.

    Medicine: It has potential therapeutic applications, such as antimicrobial and anticancer agents, due to its unique chemical properties.

    Industry: The compound is used in the production of specialty chemicals, surfactants, and ionic liquids.

Mechanism of Action

The mechanism by which 1H-Imidazolium, 1-(2-(carboxymethoxy)ethyl)-4,5-dihydro-3-(2-hydroxy-3-sulfopropyl)-2-undecyl-, hydroxide, disodium salt exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. The compound can modulate various biochemical pathways, leading to its observed biological and chemical activities. For example, it may inhibit enzyme activity by binding to the active site or alter cell membrane properties by interacting with lipid bilayers.

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazolium, 1-(2-hydroxyethyl)-3-methyl-: Known for its use in ionic liquids and as a catalyst.

    1H-Imidazolium, 1-(2-carboxyethyl)-3-methyl-: Used in biological applications and as a surfactant.

    1H-Imidazolium, 1-(2-sulfopropyl)-3-methyl-: Employed in industrial processes and as a stabilizer.

Uniqueness

1H-Imidazolium, 1-(2-(carboxymethoxy)ethyl)-4,5-dihydro-3-(2-hydroxy-3-sulfopropyl)-2-undecyl-, hydroxide, disodium salt stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications make it a valuable compound in various fields.

Properties

CAS No.

70892-78-3

Molecular Formula

C21H40N2Na2O8S

Molecular Weight

526.6 g/mol

IUPAC Name

disodium;2-[2-[3-(2-hydroxy-3-sulfonatopropyl)-2-undecyl-4,5-dihydroimidazol-3-ium-1-yl]ethoxy]acetate;hydroxide

InChI

InChI=1S/C21H40N2O7S.2Na.H2O/c1-2-3-4-5-6-7-8-9-10-11-20-22(14-15-30-17-21(25)26)12-13-23(20)16-19(24)18-31(27,28)29;;;/h19,24H,2-18H2,1H3,(H-,25,26,27,28,29);;;1H2/q;2*+1;/p-2

InChI Key

MXXMQMMJMQHOJZ-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCC1=[N+](CCN1CCOCC(=O)[O-])CC(CS(=O)(=O)[O-])O.[OH-].[Na+].[Na+]

Origin of Product

United States

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